molecular formula C6H4BrCl2N B062455 4-(Bromomethyl)-2,6-dichloropyridine CAS No. 175204-45-2

4-(Bromomethyl)-2,6-dichloropyridine

Cat. No. B062455
M. Wt: 240.91 g/mol
InChI Key: XDKGMGJZRFOZRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl-dichloropyridine derivatives, including 4-(Bromomethyl)-2,6-dichloropyridine, can be achieved through selective bromination processes. For instance, the selective bromination of 1,4-dihydropyridines using pyridinium bromide perbromide in specific conditions yields 2-monobromomethyl derivatives, highlighting the controlled introduction of bromomethyl groups onto the pyridine ring (Mirzaei & Zenouz, 1997).

Molecular Structure Analysis

The molecular structure of bromomethyl-dichloropyridine compounds is crucial for understanding their reactivity and interaction with nucleophiles. The structure elucidation of such compounds is often confirmed through spectroscopic methods such as NMR, showcasing their defined substitution patterns and enabling further synthetic utility (Alker & Swanson, 1990).

Chemical Reactions and Properties

Bromomethyl-dichloropyridines participate in a variety of chemical reactions, serving as intermediates for the synthesis of more complex structures. Their reactivity with nucleophiles has been extensively studied, demonstrating their versatility in forming new bonds and facilitating the synthesis of diverse heterocyclic compounds. The reaction of bromomethyl derivatives with different nucleophiles results in various substitution reactions, further illustrating the chemical versatility of these compounds (Alker & Swanson, 1990).

Scientific Research Applications

  • Polymer Research

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of block copolymers . Specifically, it is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
    • Methods of application : The compound is used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The primary parameters that affect the reaction, such as concentration and time, are evaluated .
    • Results or outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
  • Chemical Synthesis

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
    • Methods of application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
    • Results or outcomes : The solubility of the compound is noted to be soluble in chloroform and methanol, but insoluble in water .
  • pH Indicator Synthesis

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of pH indicators such as Bromothymol blue .
    • Methods of application : The compound can be used in the preparation of Bromothymol blue, which is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
    • Results or outcomes : Bromothymol blue is a pH indicator that changes color depending on the pH of the solution it is in. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
  • Antihypertensive Agent Synthesis

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
    • Methods of application : The compound is used in the preparation of eprosartan, an antihypertensive agent .
    • Results or outcomes : Eprosartan is a medication that is used to treat high blood pressure .
  • Photosensitizer Synthesis

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
    • Methods of application : The compound is used in the preparation of temoporfin, a photosensitizer used in photodynamic therapy .
    • Results or outcomes : Temoporfin is used in photodynamic therapy to treat certain types of cancer .
  • Bromomethylation of Thiols

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
    • Methods of application : The compound is used in a highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .
    • Results or outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
  • Synthesis of Bromopyrenes

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
    • Methods of application : The compound is used in the strategic functionalisation of pyrene at non-K region and nodal positions .
    • Results or outcomes : Bromo-substituted precursors serve as vital intermediates in synthetic routes .
  • Synthesis of 4-Chlorobutyl (bromomethyl) ether

    • Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of 4-Chlorobutyl (bromomethyl) ether .
    • Methods of application : The compound is used in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr 2 ), SnCl 4 , and titanium tetrachloride (TiCl 4 ) .
    • Results or outcomes : 4-Chlorobutyl (bromomethyl) ether enables aromatic hydrocarbons to readily undergo bromomethylation .

Safety And Hazards

This would involve discussing the safety precautions that need to be taken when handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


properties

IUPAC Name

4-(bromomethyl)-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKGMGJZRFOZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381870
Record name 4-(Bromomethyl)-2,6-dichloropyridine
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,6-dichloropyridine

CAS RN

175204-45-2
Record name 4-(Bromomethyl)-2,6-dichloropyridine
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Record name 4-(Bromomethyl)-2,6-dichloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-2,6-dichloropyridine
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